molecular formula C10H9BrO2 B1271712 2-(Allyloxy)-5-bromobenzaldehyde CAS No. 40359-62-4

2-(Allyloxy)-5-bromobenzaldehyde

Cat. No.: B1271712
CAS No.: 40359-62-4
M. Wt: 241.08 g/mol
InChI Key: XYVUMFXVQDVVHV-UHFFFAOYSA-N
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Description

2-(Allyloxy)-5-bromobenzaldehyde is a useful research compound. Its molecular formula is C10H9BrO2 and its molecular weight is 241.08 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Substituted 2-Bromobenzaldehydes : 2-(Allyloxy)-5-bromobenzaldehyde can be synthesized from benzaldehydes using selective palladium-catalyzed ortho-bromination. This process involves a three-step sequence, including rapid deprotection of substituted 2-bromobenzaldoximes, yielding substituted 2-bromobenzaldehydes with good overall yields (Dubost et al., 2011).

  • Applications in Palladium-Catalyzed Cross-Coupling : The compound and related substrates have been used extensively in palladium-catalyzed cross-coupling reactions. These methods are crucial for constructing compounds with potential biological, medicinal, and material applications, highlighting the compound's versatility in organic synthesis (Ghosh & Ray, 2017).

  • Enantioselective Synthesis : A novel one-pot allylboration-Heck reaction of 2-bromobenzaldehydes, including this compound, allows the synthesis of 3-methyleneindan-1-ols. This method provides an efficient way to prepare these building blocks with high enantioselectivity and excellent yields (Calder & Sutherland, 2015).

  • Synthesis of 1-Aryl-1H-Indazoles : The compound reacts with arylhydrazines in the presence of palladium catalysts and phosphorus chelating ligands to afford 1-aryl-1H-indazoles, indicating its utility in synthesizing heterocyclic compounds (Cho et al., 2004).

  • Polymorph Studies : Research on different polymorphs of related bromobenzaldehydes provides insights into molecular structures and hydrogen bonding patterns, which is significant for understanding the physical properties of these compounds (Silva et al., 2004).

  • Copper(I) Salt/PEG‐400 Catalysis : The compound has been used in one-pot synthesis methodologies under specific catalytic conditions, such as with Copper(I) salt and PEG‐400, to produce 1-aryl-1H-indazoles, showcasing its adaptability in various catalytic systems (Bae & Cho, 2013).

  • Synthesis of Naturally Occurring Benzofurans : It serves as a precursor in the synthesis of 5-allyl-2-aryl-7-methoxybenzofurans, which are naturally occurring compounds, demonstrating its importance in mimicking natural product synthesis (Mali & Massey, 1998).

Future Directions

The future directions for the study of “2-(Allyloxy)-5-bromobenzaldehyde” could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, the development of new synthetic routes towards functionalized aniline derivatives is of significant interest .

Properties

IUPAC Name

5-bromo-2-prop-2-enoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h2-4,6-7H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVUMFXVQDVVHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=C(C=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90366788
Record name 2-(ALLYLOXY)-5-BROMOBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40359-62-4
Record name 2-(ALLYLOXY)-5-BROMOBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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